Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate
Description
Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a 6-methyl substituent on the quinoline core, a carbamoyl methoxy group at the 4-position, and a methyl ester at the 2-position. The 4-position substituent features a (3-fluoro-4-methylphenyl)carbamoyl moiety, introducing both fluorinated and methylated aromatic components.
Properties
IUPAC Name |
methyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-12-4-7-17-15(8-12)19(10-18(24-17)21(26)27-3)28-11-20(25)23-14-6-5-13(2)16(22)9-14/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMRDYIMRYYNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of Ester and Carbamate Groups
The compound contains two hydrolyzable groups: the methyl ester at position 2 and the carbamoyl methoxy group at position 4.
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Ester Hydrolysis :
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:This reaction is common in quinoline carboxylates, as seen in methyl 4-chloro-6-fluoroquinoline-2-carboxylate .
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Carbamate Hydrolysis :
The carbamoyl methoxy group (–O–(CO)–NH–Ar) may hydrolyze under strong acidic or basic conditions to form a carboxylic acid derivative and aniline. Reaction conditions (e.g., concentrated HCl or NaOH) influence the rate .
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom on the 3-fluoro-4-methylphenyl moiety is a potential site for NAS due to its electron-withdrawing nature. For example:
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Fluorine Displacement :
Reaction with amines or alkoxides under catalytic conditions (e.g., Pd or Cu catalysis) could replace fluorine with nucleophiles .
Electrophilic Substitution on the Quinoline Ring
The quinoline core may undergo electrophilic substitution at positions activated by electron-donating groups (e.g., methyl at position 6).
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Nitration/Sulfonation :
Directed by the methyl group, nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) could occur at position 5 or 7 . -
Halogenation :
Bromination or chlorination (e.g., Br₂/FeBr₃) might target the aromatic ring, depending on steric and electronic factors .
Functional Group Transformations
Stability Under Thermal and Photolytic Conditions
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Thermal Stability :
The ester and carbamate groups may decompose at elevated temperatures (>200°C), releasing CO₂ and methanol . -
Photolytic Degradation :
UV exposure could lead to ring-opening or radical-mediated side reactions, particularly at the quinoline core .
Cross-Coupling Reactions
The quinoline scaffold and aryl groups may participate in cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using palladium catalysts. For example:
Key Limitations in Data
No direct experimental data exists for this specific compound. Predictions are based on:
For precise reaction outcomes, empirical studies under controlled conditions are recommended.
Scientific Research Applications
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate has shown promise in inhibiting various bacterial strains. Research indicates that modifications in the quinoline structure can enhance antibacterial potency, making it a candidate for developing new antibiotics .
Anticancer Potential
Quinoline derivatives are recognized as privileged structures in cancer drug discovery. This compound may exhibit cytotoxic effects against cancer cell lines. Studies suggest that the introduction of specific substituents can improve selectivity and efficacy against tumor cells, highlighting its potential in oncology .
Antihyperglycemic Effects
Some quinoline derivatives have been investigated for their antihyperglycemic properties. The compound may contribute to glucose metabolism regulation, making it relevant in diabetes research. Its structural features could be optimized to enhance insulin sensitivity or reduce blood sugar levels .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Quinoline Core : Utilizing cyclization reactions of appropriate precursors to establish the quinoline framework.
- Substitution Reactions : Introducing the carbamoyl and methoxy groups through nucleophilic substitution methods.
- Final Esterification : Converting the carboxylic acid to the methyl ester form to yield the final product.
These synthetic routes are crucial for optimizing yield and purity, which directly impact the compound's biological activity .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis and reduced cell viability. These findings suggest that this compound could be further developed into an anticancer therapeutic.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following comparison focuses on structurally related quinoline derivatives to elucidate the unique features of Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate.
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Substituent Effects on Physicochemical Properties
- 6-Position Substitution: The target compound’s 6-methyl group contrasts with methoxy substituents in analogs like 6a and 17 . Methoxy groups enhance electron density and hydrogen-bonding capacity, whereas methyl groups increase steric bulk and lipophilicity.
4-Position Functionalization :
The target’s [(3-fluoro-4-methylphenyl)carbamoyl]methoxy group introduces a carbamoyl bridge absent in simpler benzyloxy or methoxy analogs (e.g., 17 ). The carbamoyl moiety provides hydrogen-bonding sites (NH and carbonyl) for enhanced target engagement, while the fluorine atom improves bioavailability via increased lipophilicity and resistance to cytochrome P450-mediated metabolism .- 2-Position Diversity: The methyl ester at the 2-position contrasts with phenyl (6a) or cyclic oxo groups ().
Biological Activity
Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.
- Molecular Formula : C19H20FNO5
- Molecular Weight : 351.37 g/mol
- CAS Number : 69066-06-4
Quinoline derivatives often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many quinolines act as inhibitors of protein kinases, which are crucial for cell signaling and proliferation.
- Ion Channel Modulation : Some studies indicate that compounds similar to this compound can block specific ion channels, such as Cav3.2, leading to pain relief and other physiological effects .
- Cytotoxicity : Research has shown that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications in oncology .
Anti-Cancer Activity
A study evaluated the cytotoxic effects of related compounds on A549 non-small cell lung cancer cells. The compound demonstrated an IC50 value of 5.9 µM, suggesting potent anti-cancer activity comparable to established chemotherapeutic agents .
Anti-Inflammatory Effects
Another aspect of biological activity includes the modulation of inflammatory pathways. Compounds within this class have been shown to partially protect against inflammatory pain by blocking Cav3.2 channels, which are involved in pain signaling pathways .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The presence of the fluoro group at the para position on the phenyl ring is believed to enhance the lipophilicity and biological activity of the compound. The methoxy and carbamoyl substituents also play a critical role in modulating its interaction with biological targets .
Q & A
Basic Question
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry. For example, C–H⋯π and hydrogen-bonding interactions stabilize the quinoline lattice .
Data Interpretation : Compare experimental spectra with computational models (DFT) to validate electronic environments.
How can palladium-catalyzed reductive cyclization improve synthesis efficiency?
Advanced Question
Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) enable one-pot reductive cyclization of nitro intermediates, reducing steps and improving yields:
- Method : React nitroarenes with CO surrogates (e.g., formic acid) under H₂ to form the quinoline ring .
- Case Study : Pd-catalyzed reactions achieve >80% yield for fluorinated quinolines by minimizing side reactions .
- Optimization : Use ligand-free conditions to reduce costs and simplify purification .
What strategies address contradictory bioactivity data in fluorinated quinoline derivatives?
Advanced Question
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxicity) arise from substituent positioning and assay conditions.
- Structural Analysis : Compare X-ray data (e.g., dihedral angles of the carbamoyl group) to assess conformational flexibility impacting target binding .
- Assay Standardization :
- SAR Studies : Modify the 3-fluoro-4-methylphenyl group to balance lipophilicity and solubility .
Methodological approaches to optimize carbamate linkage formation
Advanced Question
- Reagent Selection : Use 3-fluoro-4-methylphenyl isocyanate with DMAP catalysis to enhance nucleophilic attack on the quinoline’s methoxy group .
- Solvent Effects : Anhydrous DMF or THF minimizes hydrolysis of the isocyanate intermediate .
- Kinetic Monitoring : Track reaction progress via FTIR (disappearance of NCO stretch at ~2270 cm⁻¹) to optimize reaction time .
- Yield Improvement : Conduct stepwise coupling at 0–5°C to suppress side reactions, achieving >85% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
